molecular formula C30H30N4O3 B2862049 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide CAS No. 887221-13-8

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide

Cat. No. B2862049
CAS RN: 887221-13-8
M. Wt: 494.595
InChI Key: JAZIDWBALGGWIO-UHFFFAOYSA-N
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Description

The compound “2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure found in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Inhibition of Nuclear Factor-kappa B (NF-κB)

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Compounds similar to the one have been shown to inhibit the DNA binding of NF-κB, which is a crucial step in the inflammatory response and is associated with various diseases, including cancer and chronic inflammation . By inhibiting NF-κB, this compound could potentially be used to treat these conditions.

Antiviral Applications

Indole derivatives, which share structural similarities with the compound , have demonstrated antiviral activities. They have been reported to show inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized and tested for its efficacy against a range of viral infections.

Future Directions

The future directions for this compound could involve further structural optimization of its derivatives, which could lead to improved production and quality control of bioactive compounds . Additionally, more research could be conducted to explore the diverse biological activities of this compound and its derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole with N-mesitylacetamide.", "Starting Materials": [ "5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole", "N-mesitylacetamide" ], "Reaction": [ "To a solution of 5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole (1.0 g, 3.5 mmol) in dry DMF (10 mL) under nitrogen, N-mesitylacetamide (1.2 g, 4.2 mmol) and K2CO3 (1.4 g, 10 mmol) were added.", "The reaction mixture was stirred at room temperature for 24 h.", "The reaction mixture was poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.", "The crude product was purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 8:2) to afford the desired product as a yellow solid (1.0 g, 70% yield)." ] }

CAS RN

887221-13-8

Product Name

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide

Molecular Formula

C30H30N4O3

Molecular Weight

494.595

IUPAC Name

2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C30H30N4O3/c1-17-8-7-9-22(14-17)34-29(36)28-27(23-15-18(2)10-11-24(23)32(28)6)33(30(34)37)16-25(35)31-26-20(4)12-19(3)13-21(26)5/h7-15H,16H2,1-6H3,(H,31,35)

InChI Key

JAZIDWBALGGWIO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC(=O)NC5=C(C=C(C=C5C)C)C

solubility

not available

Origin of Product

United States

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